molecular formula C2H4KNO2 B099397 Potassium glycinate CAS No. 15743-44-9

Potassium glycinate

Cat. No. B099397
CAS RN: 15743-44-9
M. Wt: 113.16 g/mol
InChI Key: GZWNUORNEQHOAW-UHFFFAOYSA-M
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Description

Potassium Glycinate is a high-quality form of the electrolyte mineral potassium, bonded to glycine amino acid molecules . It helps keep body fluids in balance and regulates acidity, blood pressure, neuromuscular function, and the transmission of electrical cardiovascular impulses . It also helps the body manage anxiousness and stress .


Synthesis Analysis

Potassium Glycinate is used in CO2 absorption processes . A 2D mathematical model has been developed for the simultaneous absorption/stripping process . The model describes the CO2/Potassium Glycinate absorption/stripping process in a solvent–gas membrane absorption process .


Molecular Structure Analysis

The molecular formula of Potassium Glycinate is C2H4KNO2 . The optimized structure and charges of constituents of the solution, such as the glycine zwitterion, have been determined using the density functional theory .


Chemical Reactions Analysis

CO2 absorption into aqueous potassium glycinate in a polypropylene membrane contactor was modelled using two alternative models: a 1D model and a 1D-2D model considering axial diffusion in the liquid phase . The models were fitted to experimental data using various fitting parameters .


Physical And Chemical Properties Analysis

Potassium Glycinate is a macro mineral that helps keep body fluids in balance and regulates a multitude of functions . It has been found that carbon dioxide loading capacity has an inverse relation with temperature and solution concentration .

Scientific Research Applications

  • Carbon Dioxide Capture and Absorption :Potassium Glycinate (PG) has been extensively studied in the context of carbon dioxide capture and absorption. Research shows that PG, when used in aqueous solutions, can effectively absorb CO2. Various studies have characterized PG for CO2 absorption purposes, investigating factors like density, viscosity, and the reaction kinetics of CO2 in PG solutions (Portugal et al., 2007), (Rabensteiner et al., 2015).

  • Enhanced Solvent Properties in CO2 Capture :PG has been evaluated as a promising novel solvent for CO2 capture, particularly in comparison to traditional solvents. Studies have shown that PG can be used effectively in membrane contactors for simultaneous absorption and stripping of CO2, highlighting its potential for industrial applications (Ghasem, 2020).

  • Solubility and Kinetics Studies :The solubility of CO2 in aqueous PG solutions has been a major focus of research. This includes studies on the solubility of CO2 under varying temperatures and PG concentrations, which is critical for optimizing CO2 capture processes (Portugal et al., 2009).

  • Corrosion and Degradation Characterization :Studies have also been conducted on the corrosion characteristics of PG, particularly in the context of CO2 absorption processes. This research is crucial for understanding the long-term viability and maintenance requirements of systems using PG (Ahn et al., 2010).

  • Combination with Other Compounds for Enhanced Performance :Research into combining PG with other compounds, such as virgin coconut oil or 2-amino-2-methyl-1-propanol, has shown that these mixtures can enhance CO2 absorption capacity, offering new avenues for improving CO2 capture technologies (Mohsin et al., 2018), (Hamzehie et al., 2016).

  • Flame Inhibition Properties :Potassium Glycinate has been explored for its potential as a flame inhibitor. Studies have synthesized and characterized compounds like poly(potassium N-acryloyl-glycinate) for their flame inhibiting properties, opening up potential applications in safety and materials engineering (Zhang Li-hua, 2010).

  • Interactions with Other Chemicals in Agricultural Applications :In agriculture, the interaction of potassium glycinate with other chemicals like glyphosate has been studied to understand its effect on soil microbial activity and nutrient dynamics, including potassium (Lane et al., 2012).

Mechanism of Action

Potassium is the most abundant cation within human cells . It plays a key role in maintaining cell function, especially in excitable cells such as skeletal muscles, the heart, and nerves . It also helps regulate the body’s fluid levels, necessary for the transmission of nerve impulses, the contraction of muscles, and energy production .

Future Directions

Potassium Glycinate has potential for use in various applications. It can be added to products that support electrolyte functions, reduced anxiousness, cardiovascular health, muscular development, and healthy blood pressure . It is excellent for use in foods, capsules, tablets, and beverages . As a promising alternative as a CO2 absorption liquid, it has high resistance against oxidization and thermal decomposition, high biodegradability, and low viscosities and surface tensions similar to water .

properties

IUPAC Name

potassium;2-aminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2.K/c3-1-2(4)5;/h1,3H2,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWNUORNEQHOAW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56-40-6 (Parent)
Record name Potassium glycinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015743449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20884844
Record name Glycine, potassium salt (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium glycinate

CAS RN

15743-44-9
Record name Potassium glycinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015743449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, potassium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, potassium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium glycinate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.201
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name POTASSIUM GLYCINATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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